molecular formula C27H24N4O2S B2438122 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-ethylphenyl)acetamide CAS No. 959505-03-4

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-ethylphenyl)acetamide

Katalognummer: B2438122
CAS-Nummer: 959505-03-4
Molekulargewicht: 468.58
InChI-Schlüssel: YLBQHBYNGWELRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C27H24N4O2S and its molecular weight is 468.58. The purity is usually 95%.
BenchChem offers high-quality 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2S/c1-2-19-12-6-8-14-21(19)28-24(32)17-34-27-30-22-15-9-7-13-20(22)25-29-23(26(33)31(25)27)16-18-10-4-3-5-11-18/h3-15,23H,2,16-17H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBQHBYNGWELRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-ethylphenyl)acetamide is a member of the quinazolinone derivatives, which are known for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of the compound is C27H24N4O2SC_{27}H_{24}N_{4}O_{2}S, with a molecular weight of approximately 468.6 g/mol. The compound features a complex structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC27H24N4O2S
Molecular Weight468.6 g/mol
CAS Number1189980-93-5

The primary biological activity attributed to this compound is its role as a kinase inhibitor . Kinases are crucial enzymes in cell signaling pathways, and their inhibition can lead to significant therapeutic effects, particularly in cancer treatment. The compound's structure allows it to interact with specific kinase targets, leading to downstream effects on cellular processes such as proliferation and apoptosis.

In Vitro Studies

Research has demonstrated that 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-ethylphenyl)acetamide exhibits potent inhibitory effects against various kinases. For example:

  • Inhibition of EGFR (Epidermal Growth Factor Receptor) : Preliminary studies indicate an IC50 value in the micromolar range, suggesting effective inhibition at relatively low concentrations.
  • Impact on Cell Viability : In vitro assays using cancer cell lines have shown that treatment with this compound leads to reduced cell viability and increased apoptosis rates compared to control groups.

Case Studies

  • Breast Cancer Models : In a study involving breast cancer cell lines, treatment with the compound resulted in a significant decrease in cell growth and migration. The mechanism was linked to the downregulation of key signaling pathways associated with tumor progression.
  • Colon Cancer Research : Another study focused on colon cancer cells revealed that the compound induced G1 phase cell cycle arrest, thereby inhibiting proliferation. The authors noted that this effect was mediated through the modulation of cyclin-dependent kinases (CDKs).

Toxicity and Safety Profile

Toxicological assessments have indicated that the compound possesses a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential side effects.

Q & A

Q. Example SAR Table :

Analog ModificationBiological Activity ChangeSource
Replacement of benzyl with phenylReduced COX-2 inhibition
Thioether to sulfone oxidationLoss of antimicrobial activity

(Advanced) How to resolve contradictions in biological data across studies?

Methodological Answer:

Orthogonal Assays : Confirm anticancer activity via both MTT and clonogenic assays to rule out false positives .

Purity Verification : Re-analyze disputed batches via HPLC-MS to exclude impurities as confounding factors .

Dose-Response Curves : Ensure linearity (R² > 0.95) to validate potency claims .

(Advanced) How to optimize synthetic yield and purity for scale-up?

Methodological Answer:

  • Solvent Screening : Test DMF vs. acetonitrile for solubility and reaction efficiency .
  • Catalyst Optimization : Use Pd/C or CuI for coupling steps; monitor via TLC .
  • Workflow Automation : Employ flow chemistry for thiol introduction to enhance reproducibility .

Q. Yield Improvement Table :

Condition ChangeYield IncreasePurity Impact
Temperature increase (70°C → 90°C)+15%No change
Catalyst (CuI → Pd/C)+20%Higher purity

(Advanced) How to study interactions with biological targets (e.g., proteins)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) with immobilized COX-2 .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • X-ray Crystallography : Resolve co-crystal structures to identify binding pockets .

(Advanced) How to evaluate stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hrs .
  • Serum Stability : Test in 10% FBS at 37°C; quantify intact compound via LC-MS .
  • Metabolite ID : Use hepatic microsomes + NADPH to identify CYP450-mediated metabolites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.